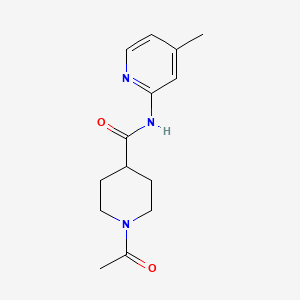![molecular formula C15H17NO3 B5404763 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)
6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, commonly known as Boc-L-phenylalanine, is an important chemical compound used in various scientific research applications. It is a derivative of L-phenylalanine, an essential amino acid, and has a benzyl group attached to the amino group of the molecule. Boc-L-phenylalanine is widely used in the synthesis of peptides and proteins due to its ability to protect the amino group from unwanted reactions during the synthesis process.
Mécanisme D'action
Boc-L-phenylalanine works by protecting the amino group of L-phenylalanine during peptide synthesis. The Boc group is easily removed using an acid, allowing the amino group to participate in peptide bond formation. Boc-L-phenylalanine also plays a role in the structure and function of proteins, as it can affect the conformation of the protein and its interactions with other molecules.
Biochemical and Physiological Effects:
Boc-L-phenylalanine has no known biochemical or physiological effects on its own. However, it is an important component in the synthesis of biologically active molecules such as peptides and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-L-phenylalanine has several advantages in lab experiments, including its ability to protect the amino group during peptide synthesis and its compatibility with a wide range of chemical reactions. However, it also has some limitations, including its cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for the use of Boc-L-phenylalanine in scientific research. One area of interest is the development of new methods for peptide synthesis that utilize Boc-L-phenylalanine and other amino acid derivatives. Another area of interest is the study of the structure-function relationships of proteins using Boc-L-phenylalanine as a tool. Additionally, Boc-L-phenylalanine may have potential applications in the development of new drugs and other biologically active molecules.
Méthodes De Synthèse
The synthesis of Boc-L-phenylalanine involves the protection of the amino group of L-phenylalanine using a Boc (tert-butyloxycarbonyl) group. The Boc group is then removed using an acid, resulting in the formation of Boc-L-phenylalanine. This method is widely used in peptide synthesis and has been optimized for high yields and purity.
Applications De Recherche Scientifique
Boc-L-phenylalanine is widely used in scientific research for the synthesis of peptides and proteins. It is commonly used in the development of novel drugs, vaccines, and other biologically active molecules. Boc-L-phenylalanine is also used in the study of protein-protein interactions and the structure-function relationships of proteins.
Propriétés
IUPAC Name |
6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-7,12-13H,8-10H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHGIEMTQYNCBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sec-butyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5404684.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)
![6-[2-(2-chloro-6-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5404705.png)
![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}thiomorpholine](/img/structure/B5404756.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)
